2-ethoxyquinolin-5-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-ethoxyquinolin-5-amine |
InChI |
InChI=1S/C11H12N2O/c1-2-14-11-7-6-8-9(12)4-3-5-10(8)13-11/h3-7H,2,12H2,1H3 |
InChI Key |
XMDSWAUTNAPYLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2C=C1)N |
Origin of Product |
United States |
Overview of Quinoline Frameworks in Chemical Research
Significance of Substituted Quinoline (B57606) Scaffolds in Organic Chemistry
Substituted quinoline scaffolds are of immense importance in organic synthesis and medicinal chemistry. mdpi.comtandfonline.com The introduction of various functional groups onto the quinoline core can dramatically influence the molecule's electronic properties, solubility, and steric profile. nih.gov This adaptability makes quinoline derivatives attractive targets for the development of new pharmaceuticals and functional materials. tandfonline.comnih.gov For instance, the presence of an ethoxy group, as seen in 2-ethoxyquinolin-5-amine, can enhance the lipophilicity of a compound.
General Synthetic Utility of Aminoquinolines
Aminoquinolines are a particularly valuable subclass of quinoline derivatives. The amino group can serve as a versatile synthetic handle, participating in a wide range of chemical transformations. evitachem.com It can act as a nucleophile, allowing for the introduction of further substituents through reactions like acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. evitachem.com This reactivity is fundamental to the construction of more complex molecular architectures.
Role of Quinoline Derivatives in Heterocyclic Synthesis
Quinoline derivatives are not only important targets in themselves but also serve as key intermediates in the synthesis of other heterocyclic systems. evitachem.com The inherent reactivity of the quinoline ring and its substituents allows for its use in various cyclization and annulation reactions, leading to the formation of fused heterocyclic compounds with diverse and often enhanced biological properties. evitachem.com
Detailed Research Findings
The chemical compound this compound is a specific derivative of the quinoline family, characterized by an ethoxy group at the second position and an amino group at the fifth position of the quinoline ring system. evitachem.com
Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC1=NC2=CC=CC(=C2C=C1)N |
| InChI Key | XMDSWAUTNAPYLS-UHFFFAOYSA-N |
| Physical Form | Powder |
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The synthesis of this compound can be achieved through various established methods in organic chemistry. These can include amination reactions starting from 2-ethoxyquinoline (B1605111) or cyclization reactions of appropriately substituted precursors to construct the quinoline core. evitachem.com
One notable application of a derivative of this compound is in the synthesis of quinoline-benzimidazole hybrids. In a multi-step synthesis, 2-ethoxy-quinoline-3-carbaldehyde, a closely related compound, is reacted with substituted 1-(1H-benzimidazol-2-yl)-methenamines. ijper.orgresearchgate.net This condensation reaction leads to the formation of (1H-Benzoimidazol-2-yl)-substituted-(2-ethoxy-quinolin-3-ylmethylene)-amine derivatives. ijper.orgresearchgate.net These hybrid molecules have been investigated for their potential biological activities. ijper.orgresearchgate.net
The amino group of this compound allows it to undergo various chemical reactions, including electrophilic aromatic substitution, oxidation, and condensation reactions. evitachem.com For example, it can react with aldehydes or ketones to form Schiff bases. evitachem.com This reactivity makes it a useful building block for creating more complex molecules.
Synthetic Methodologies for 2 Ethoxyquinolin 5 Amine
Strategies for Quinoline (B57606) Ring System Construction
The formation of the bicyclic quinoline structure is the foundational step in the synthesis. Numerous methods, both classical and contemporary, have been developed for this purpose.
For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. nih.govnih.gov These methods typically involve the reaction of anilines with various carbonyl compounds or their precursors under acidic or thermal conditions. wikipedia.org While powerful, they can sometimes require harsh conditions and may offer limited control over regioselectivity with complex substrates. nih.gov
Skraup Synthesis: This reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The glycerol is first dehydrated to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.orgorganicreactions.org To synthesize a precursor for 2-ethoxyquinolin-5-amine, one might theoretically start with an aniline already bearing a protected amino group (like a nitro group) meta to the primary amine, which would ultimately become the C-5 position of the quinoline.
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in place of glycerol. nih.govwikipedia.org This allows for the synthesis of quinolines with substituents on the heterocyclic ring. iipseries.org The reaction is catalyzed by strong acids, such as hydrochloric acid or Lewis acids. wikipedia.org
Combes Synthesis: This method produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgnih.gov The reaction proceeds through an enamine intermediate which is then cyclized. iipseries.org The regioselectivity can be influenced by both steric and electronic effects of the substituents. wikipedia.org
Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures followed by thermal cyclization) or 2-hydroxyquinolines (at higher temperatures). wikipedia.orguni-konstanz.de The formation of a 2-hydroxyquinoline (B72897) (a 2-quinolone) is a key step, as the hydroxyl group can later be converted to the desired ethoxy group.
Gould-Jacobs Reaction: This reaction produces 4-hydroxyquinoline-3-carboxylic acid derivatives from the condensation of an aniline with an ethoxymethylenemalonic ester. wikipedia.orgmdpi.com The reaction begins with a substitution, followed by a thermal cyclization. ablelab.eu Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org While this classically yields 4-hydroxyquinolines, it showcases the principle of building the ring with a functional group that can be modified.
Table 1: Overview of Classical Quinoline Synthesis Reactions
| Reaction Name | Primary Reactants | Key Intermediate(s) | Typical Product |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Acrolein, 1,2-Dihydroquinoline | Unsubstituted or Benzo-substituted Quinolines |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Schiff Base, Dihydroquinoline | 2- and/or 4-Substituted Quinolines |
| Combes Synthesis | Aniline, β-Diketone | Enamine (Schiff Base) | 2,4-Disubstituted Quinolines |
| Conrad-Limpach | Aniline, β-Ketoester | β-Aminoacrylate or Anilide | 4-Hydroxyquinolines or 2-Hydroxyquinolines |
| Gould-Jacobs | Aniline, Ethoxymethylenemalonate | Anilidomethylenemalonic Ester | 4-Hydroxyquinoline-3-carboxylates |
Contemporary Methods for Quinoline Ring Formation
Modern synthetic chemistry has introduced more efficient, versatile, and environmentally benign methods for constructing the quinoline scaffold. ijfans.org These often rely on transition-metal catalysis and offer milder reaction conditions and broader functional group tolerance. mdpi.com
Contemporary strategies include:
Metal-Catalyzed Cyclizations: Transition metals like palladium, copper, and gold are used to catalyze the cyclization of appropriately substituted anilines and alkynes or other precursors. ijfans.orgacs.org
C-H Bond Activation/Annulation: These methods involve the direct functionalization of C-H bonds, allowing for the construction of the quinoline ring from simpler starting materials in a more atom-economical fashion. mdpi.comrsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many classical quinoline syntheses, including the Skraup and Gould-Jacobs reactions. nih.govresearchgate.net
Photocatalysis: Visible-light-mediated reactions have emerged as a green alternative, enabling quinoline synthesis under mild conditions using light as an energy source. mdpi.com
Introduction of the Ethoxy Moiety
The 2-ethoxy group is a key feature of the target molecule. Its introduction can be achieved either by modifying a pre-formed quinoline ring or by incorporating it during the ring's construction.
A common and effective strategy is to first synthesize a 2-hydroxyquinoline, also known as a quinolin-2(1H)-one. This intermediate is readily accessible through methods like the Knorr quinoline synthesis, which is a variation of the Conrad-Limpach reaction performed under specific conditions. iipseries.orgwikipedia.org
Once the 2-hydroxyquinoline is obtained, the hydroxyl group can be converted to an ethoxy group via an O-alkylation reaction, most commonly a Williamson ether synthesis . This involves:
Deprotonation: The weakly acidic hydroxyl group of the 2-hydroxyquinoline is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic quinolin-2-olate anion.
Nucleophilic Substitution: The resulting anion is then treated with an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate. The olate attacks the electrophilic ethyl group in an SN2 reaction, displacing the leaving group and forming the 2-ethoxyquinoline (B1605111) product.
An alternative approach involves using a starting material that already contains the ethoxy group. For instance, in a Conrad-Limpach type synthesis, a β-ketoester could potentially be modified to already contain the desired ether linkage, although this is a less common route for introducing a 2-alkoxy group compared to the post-cyclization etherification of the corresponding 2-quinolone.
Introduction of the Amine Functionality at the C-5 Position
There are two primary strategies for introducing this functionality:
Late-Stage Functionalization: This approach involves adding the amine group (or a precursor) to a fully formed 2-ethoxyquinoline ring. The quinoline ring system is susceptible to electrophilic aromatic substitution, with the C-5 and C-8 positions being the most reactive. pharmaguideline.com
Nitration followed by Reduction: A standard method is the nitration of 2-ethoxyquinoline using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). This introduces a nitro (-NO₂) group, primarily at the C-5 and C-8 positions. The desired 5-nitro isomer can be separated and then reduced to the 5-amino group. Common reduction methods include catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction using reagents like tin(II) chloride in hydrochloric acid.
Precursor-Directed Synthesis: This strategy begins with an aniline derivative that already contains the nitrogen functionality at the desired position.
For example, the synthesis could start with 3-nitroaniline (B104315) . The amino group of 3-nitroaniline would be used to construct the quinoline ring via one of the methods described in section 2.1. The nitro group would be carried through the reaction sequence and, in a final step, would be reduced to the target amine group at the C-5 position. This method avoids potential issues with the regioselectivity of nitrating the quinoline ring.
Contemporary C-H Amination: Modern methods have been developed for the direct amination of C-H bonds. researchgate.net While often requiring specific directing groups, research has shown that C-5 functionalization of quinoline derivatives is possible using transition-metal catalysis, providing a more direct and efficient route to introduce the amine group without the need for a nitration-reduction sequence. researchgate.netnih.gov
Table 2: Comparison of Strategies for C-5 Amine Introduction
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Nitration-Reduction | Electrophilic nitration of the pre-formed 2-ethoxyquinoline ring, followed by reduction of the nitro group. | Utilizes a common and well-understood reaction sequence. | May produce a mixture of C-5 and C-8 isomers requiring separation. |
| Precursor-Directed | Start the quinoline synthesis with a precursor already containing a nitro group at the meta position (e.g., 3-nitroaniline). | Excellent regiochemical control; the amine position is fixed from the start. | The strongly deactivating nitro group can affect the efficiency of the ring-forming reaction. |
| Direct C-H Amination | Modern catalytic methods to directly convert the C-5 C-H bond to a C-N bond. | Highly atom-economical, fewer steps. | May require specialized catalysts, ligands, or directing groups; scope can be limited. |
Reduction of Nitroquinoline Derivatives
A primary and effective method for synthesizing aminoquinolines is the reduction of their corresponding nitro derivatives. For this compound, the logical precursor is 2-ethoxy-5-nitroquinoline (B8610057). The conversion of the nitro group (-NO₂) to an amine group (-NH₂) is a fundamental transformation in organic synthesis.
Research has shown that nitroquinolines can be readily reduced to the corresponding aminoquinolines under mild conditions. nih.gov One commonly employed reagent for this purpose is stannous chloride (tin(II) chloride, SnCl₂). nih.gov This method is valued for its efficiency and its tolerance of various other functional groups that may be present on the quinoline ring, such as hydroxyls, alkyl substituents, and halogens. nih.gov The reaction is generally a simple and rapid transformation, often achieving high yields of the desired aminoquinoline product, sometimes as high as 86%. nih.gov
Table 1: Reagents for Reduction of Nitroquinolines
| Reagent | Typical Conditions | Advantages |
|---|---|---|
| **Stannous Chloride (SnCl₂) ** | Acidic medium (e.g., HCl) | Mild conditions, high yield, functional group tolerance nih.gov |
| Catalytic Hydrogenation (H₂/Pd-C) | Pressurized hydrogen, Palladium on carbon catalyst | Clean reaction, high yield |
| Iron (Fe) in Acetic Acid | Acetic acid solvent | Cost-effective, environmentally benign |
Reductive Amination Approaches for Aminoquinolines
Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.com This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine, which is then reduced to the final amine. wikipedia.org While not a direct route to creating the primary aromatic amine on the quinoline core from a non-nitrogenous precursor, it is a key method for synthesizing more complex substituted amines. masterorganicchemistry.comacs.org
In the context of quinoline synthesis, reductive amination could be applied to a precursor like a 2-ethoxy-quinolin-5-one. The ketone group at the 5-position would first react with an ammonia (B1221849) source to form an imine, which is then reduced in situ to the target 5-amino group. This one-pot reaction is favored in green chemistry for its efficiency. wikipedia.org
A variety of reducing agents can be employed for this transformation, with the choice depending on the specific substrates and desired selectivity. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild enough to selectively reduce the imine intermediate in the presence of the initial carbonyl compound. masterorganicchemistry.com Another common reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Characteristics |
|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines over ketones/aldehydes masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN masterorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | Can be used, but may also reduce the starting carbonyl masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂/Catalyst | A clean method using a metal catalyst like Palladium or Platinum wikipedia.org |
Nucleophilic Substitution Strategies for Amination
Introducing an amine group onto the quinoline ring can also be achieved through nucleophilic substitution reactions. These methods involve replacing a leaving group on the aromatic ring with an amine nucleophile or, in some cases, substituting a hydrogen atom.
Nucleophilic Aromatic Substitution (SNAr) : This is a common strategy for synthesizing aminoquinolines, particularly 4-aminoquinolines. nih.gov The process involves reacting a haloquinoline (e.g., a chloro- or iodoquinoline) with an amine source. nih.govresearchgate.net For the synthesis of this compound, a potential route would involve starting with 5-chloro-2-ethoxyquinoline and treating it with ammonia or a protected amine equivalent. These reactions often require a catalyst, such as copper(I) iodide, especially when using less reactive haloquinolines. researchgate.net
Chichibabin Amination : This reaction introduces an amino group directly onto a nitrogen-containing heterocyclic ring by replacing a hydrogen atom. youtube.com It typically uses sodium amide (NaNH₂) or potassium amide (KNH₂) in liquid ammonia. youtube.comresearchgate.net For quinoline, amination occurs preferentially at the 2- and 4-positions. youtube.com Applying this to a pre-functionalized quinoline would require careful consideration of the directing effects of existing substituents.
Vicarious Nucleophilic Substitution (VNS) : The VNS reaction allows for the amination of electron-deficient aromatic rings, such as nitroquinolines. nih.gov The nitro group strongly activates the ring for nucleophilic attack, directing the incoming aminating agent to positions ortho and para to it. nih.govresearchgate.net This makes VNS a viable method for synthesizing amino-nitroaromatics, which can then be further manipulated.
Integrated Multi-Step Synthesis of this compound
A practical, integrated synthesis of this compound would likely involve a multi-step sequence, combining several of the methodologies discussed. A plausible and efficient pathway can be proposed as follows:
Nitration of a Quinoline Precursor : The synthesis would likely begin with a suitable quinoline derivative. If starting from quinoline itself, an electrophilic nitration step would be performed to introduce a nitro group, yielding a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. The desired 5-nitroquinoline isomer would then be isolated.
Functionalization at the 2-position : The next step would involve introducing the ethoxy group. This is typically achieved by first converting the 2-position to a good leaving group, such as chlorine, by reacting with an agent like phosphorus oxychloride (POCl₃). The resulting 2-chloro-5-nitroquinoline (B41700) can then undergo a nucleophilic substitution reaction with sodium ethoxide (NaOEt) to yield 2-ethoxy-5-nitroquinoline.
Reduction of the Nitro Group : The final step is the reduction of the nitro group on 2-ethoxy-5-nitroquinoline to the target amine. As detailed in section 2.3.1, this can be reliably accomplished using stannous chloride (SnCl₂) in an acidic solution, which selectively reduces the nitro group to afford the final product, this compound. nih.gov
This integrated approach allows for the systematic construction of the target molecule by building upon a simple quinoline framework and introducing the necessary functional groups in a controlled, stepwise manner.
Green Chemistry and Sustainable Synthetic Approaches for Quinoline Amines
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of quinolines and their derivatives is an area where green chemistry principles are being actively applied to reduce waste, minimize energy consumption, and avoid hazardous reagents.
Several green strategies are relevant to the synthesis of quinoline amines:
Use of Nanocatalysts : Nanoparticle-based catalysts, such as those using cobalt or nickel, are being employed for the synthesis of the quinoline ring itself. acs.org These catalysts offer high efficiency, selectivity, and recyclability, which are key tenets of green chemistry. acs.org
Alternative Energy Sources : To reduce reliance on conventional heating, alternative energy sources like ultrasound and microwave irradiation are being used to accelerate reactions. nih.govnih.gov For example, ultrasound has been shown to dramatically reduce reaction times (from hours to minutes) and increase yields (from ~80% to over 90%) in the synthesis of certain quinolinone derivatives. nih.gov
Environmentally Benign Solvents and Catalysts : Research is ongoing to replace hazardous solvents and reagents with greener alternatives. This includes the use of water or solvent-free reaction conditions and employing biodegradable catalysts like chitosan-decorated copper nanoparticles. nih.govnih.gov
By incorporating these sustainable practices, the synthesis of complex molecules like this compound can be made more efficient and environmentally responsible.
Reactivity and Mechanistic Aspects of 2 Ethoxyquinolin 5 Amine
Reactivity of the Amino Group (C-5)
The primary amino group at the C-5 position is a key determinant of the molecule's reactivity, imparting nucleophilic character and directing the course of electrophilic aromatic substitution.
The lone pair of electrons on the nitrogen atom of the primary amine at C-5 renders this group nucleophilic. The nucleophilicity of this amine is influenced by the electronic effects of the quinoline (B57606) ring and the ethoxy group. The quinoline ring, particularly the pyridine (B92270) part, is electron-withdrawing, which can decrease the electron density on the amino group through resonance and inductive effects. Conversely, the ethoxy group at the C-2 position is an electron-donating group through resonance, which can partially counteract the electron-withdrawing nature of the pyridine ring, thereby maintaining a degree of nucleophilicity on the C-5 amino group.
The primary amine at C-5 can undergo several characteristic reactions, including diazotization, acylation, and alkylation.
Diazotization: Primary aromatic amines react with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. This reaction proceeds via the formation of a nitrosonium ion (NO⁺) as the electrophile, which is attacked by the nucleophilic amino group. The resulting N-nitrosamine undergoes a series of proton transfers and dehydration to yield the diazonium ion. For 2-ethoxyquinolin-5-amine, this reaction would produce 2-ethoxyquinoline-5-diazonium salt. These diazonium salts are versatile intermediates in organic synthesis and can be used to introduce a variety of functional groups onto the quinoline ring through Sandmeyer-type reactions.
Acylation: The nucleophilic amino group can readily react with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acylating agent. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The acylation of this compound would yield the corresponding N-(2-ethoxyquinolin-5-yl)amide. This transformation is often used to protect the amino group during other synthetic steps.
Alkylation: The amino group can also be alkylated by reaction with alkyl halides. This is a nucleophilic substitution reaction where the amine acts as the nucleophile and displaces the halide from the alkyl halide. The reaction can proceed via an SN2 mechanism for primary and secondary alkyl halides. It is often difficult to control the degree of alkylation, and a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, can be formed. For instance, the reaction of 6-methoxy-8-aminoquinoline with alkylamino-alkyl halides has been studied, demonstrating the feasibility of such alkylations on the amino group of substituted quinolines acs.org.
The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. The ethoxy group at C-2 is also an activating, ortho-, para-directing group. In this compound, the incoming electrophile will be directed to the positions activated by both groups.
The amino group at C-5 strongly activates the carbocyclic ring of the quinoline system. The directing effect of the amino group would favor substitution at the C-6 and C-8 positions. However, the C-8 position is sterically hindered by the peri-relationship with the C-1 nitrogen of the quinoline ring. The ethoxy group at C-2 primarily influences the electronic density of the pyridine ring, but its activating effect can also be transmitted to the carbocyclic ring.
Considering the combined directing effects, electrophilic substitution is most likely to occur at the C-6 position, which is para to the strongly activating amino group and meta to the quinoline nitrogen. The C-8 position is also electronically favored but may be less reactive due to steric hindrance. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.
Examples of electrophilic aromatic substitution on related systems, such as the nitration of 8-aminoquinoline amides, show a strong preference for substitution at the C-5 position, directed by the amide group mdpi.comresearchgate.net. While not directly analogous, this highlights the powerful directing effect of nitrogen-containing substituents on the quinoline ring. Halogenation of 8-aminoquinoline amides has also been shown to occur selectively at the C-5 position.
Reactivity of the Ethoxy Group (C-2)
The ethoxy group at the C-2 position is an ether linkage and exhibits reactivity characteristic of aryl alkyl ethers.
The ethoxy group can be cleaved under harsh acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids such as boron tribromide (BBr₃).
Acid-Catalyzed Cleavage: The mechanism of acid-catalyzed ether cleavage involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). Subsequently, a nucleophile (halide ion) attacks the electrophilic carbon of the ethyl group in an SN2 reaction, leading to the formation of 2-hydroxyquinolin-5-amine (or its tautomer, 2-quinolone-5-amine) and ethyl halide. Due to the sp² hybridization of the carbon at C-2 of the quinoline ring, nucleophilic attack at this position is disfavored.
Boron Tribromide Cleavage: Boron tribromide is a particularly effective reagent for the cleavage of aryl ethers under milder conditions. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃. This is followed by an intramolecular or intermolecular nucleophilic attack of a bromide ion on the ethyl group, leading to the cleavage of the C-O bond nih.govnih.govpearson.comgvsu.edu. The reaction with BBr₃ is often preferred due to its high efficiency and the ability to be carried out at lower temperatures. A proposed mechanism involves charged intermediates and suggests that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether nih.gov.
Upon heating, 2-ethoxyquinoline (B1605111) can undergo pyrolytic elimination of ethene to form 2-quinolone. This is a unimolecular, concerted reaction that proceeds through a six-membered cyclic transition state. In this transition state, a hydrogen atom from the ethyl group is transferred to the quinoline nitrogen atom, leading to the simultaneous cleavage of the C-O bond and the formation of a C=C double bond in ethene.
Computational studies on the thermal decomposition of various ethoxyquinolines have provided insights into the kinetics and thermodynamics of this process arxiv.orgresearchgate.net. The pyrolytic elimination of ethene from ethoxyquinolines to produce the corresponding keto tautomer is generally favored both kinetically and thermodynamically over the formation of the enol tautomer.
The table below presents calculated activation energies (Ea) and reaction enthalpies (ΔH) for the pyrolytic elimination of ethene from various ethoxyquinoline isomers, providing a comparative view of their thermal stability.
| Compound | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |
|---|---|---|
| 2-Ethoxyquinoline | 47.2 | 11.5 |
| 3-Ethoxyquinoline | 49.5 | 20.1 |
| 4-Ethoxyquinoline | 50.1 | 18.9 |
| 5-Ethoxyquinoline | 51.3 | 22.4 |
| 8-Ethoxyquinoline | 52.1 | 23.1 |
Data sourced from computational studies on the thermal decomposition of ethoxyquinolines.
Reactivity of the Quinoline Nitrogen
The nitrogen atom in the quinoline ring of this compound is a key center of reactivity. Its lone pair of electrons, residing in an sp² hybrid orbital, is not involved in the aromatic π-system and is thus available for chemical reactions. quora.comquora.com The presence of the electron-donating 5-amino and 2-ethoxy groups significantly influences the electron density at this nitrogen, thereby modulating its reactivity compared to the parent quinoline molecule.
The quinoline nitrogen atom imparts basic properties to the molecule, allowing it to act as a base and accept a proton. The basicity of quinoline derivatives is typically quantified by the pKa of their conjugate acid. For the parent quinoline, the pKa of its conjugate acid is approximately 4.9. alfa-chemistry.comkyoto-u.ac.jp
The introduction of electron-donating groups (EDGs) onto the quinoline ring is known to increase the basicity of the nitrogen atom. In this compound, both the 5-amino (-NH₂) and the 2-ethoxy (-OCH₂CH₃) groups are potent EDGs.
5-Amino Group: The amino group donates electron density to the aromatic system primarily through a positive mesomeric effect (+M), which increases the electron density on the quinoline nitrogen, making its lone pair more available for protonation.
2-Ethoxy Group: The ethoxy group also donates electron density via a +M effect, further enhancing the basicity of the ring nitrogen.
| Compound | pKa of Conjugate Acid | Substituent Effect |
| Pyridine | 5.25 | Reference |
| Quinoline | 4.90 | Fused benzene (B151609) ring is slightly electron-withdrawing. alfa-chemistry.comkyoto-u.ac.jp |
| Isoquinoline | 5.42 | Nitrogen position relative to the fused ring. alfa-chemistry.com |
| 5-Aminoquinoline | ~5.6 (estimated) | Strong electron-donating group (-NH₂) at C5 increases basicity. |
| This compound | >5.6 (predicted) | Combined electron-donating effects of -NH₂ and -OC₂H₅ are predicted to further increase basicity. |
This table presents a comparative view of the basicity of quinoline and related compounds, with predicted values for this compound based on substituent effects.
The lone pair of electrons on the quinoline nitrogen can be oxidized to form a quinoline N-oxide. This transformation is typically achieved using oxidizing agents such as peroxycarboxylic acids (e.g., m-CPBA) or hydrogen peroxide. The formation of the N-oxide significantly alters the electronic properties and reactivity of the quinoline ring.
For this compound, the N-oxidation would proceed as follows: this compound + [O] → this compound N-oxide
The resulting N-oxide is a versatile intermediate for further functionalization. The N-oxide group activates the C2 and C4 positions of the quinoline ring towards nucleophilic attack and can also direct C-H functionalization at the C8 position. sioc-journal.cnnih.govacs.org For instance, quinoline N-oxides can undergo amination reactions with various amines in the presence of an activating agent like triflic anhydride (B1165640) to yield 2-aminoquinolines. researchgate.net Deoxygenative functionalization is also a common subsequent transformation, where a nucleophile attacks a position on the ring (e.g., C2), followed by the removal of the N-oxide oxygen, leading to a substituted quinoline. mdpi.combeilstein-journals.org
The nitrogen atom of the quinoline moiety in this compound can act as a Lewis base, donating its lone pair of electrons to coordinate with Lewis acids, most notably metal ions. This coordinating ability is a fundamental aspect of the chemistry of N-heterocycles. researchgate.netmsesupplies.comopenmedicinalchemistryjournal.com The formation of a coordinate bond involves the overlap of the nitrogen's sp² hybrid orbital containing the lone pair with a suitable vacant orbital of the Lewis acid.
The coordinating properties of this compound are influenced by:
Electronic Effects: The electron-donating amino and ethoxy groups increase the electron density on the nitrogen atom, enhancing its Lewis basicity and making it a stronger ligand compared to unsubstituted quinoline.
Steric Effects: The 2-ethoxy group is positioned adjacent to the coordinating nitrogen atom. This can introduce steric hindrance that may influence the geometry of the resulting coordinate complex and the accessibility of the nitrogen's lone pair to bulky Lewis acids.
In addition to the quinoline nitrogen, the 5-amino group also possesses a nitrogen atom with a lone pair that could potentially participate in coordination, allowing the molecule to act as a bidentate ligand.
Reactivity of the Quinoline Core
The quinoline ring system is a fused aromatic structure composed of a benzene ring and a pyridine ring. The reactivity of the core is dictated by the interplay between these two rings and the influence of substituents.
In general, electrophilic aromatic substitution (EAS) on the unsubstituted quinoline ring occurs preferentially on the more electron-rich benzene ring, primarily at the C5 and C8 positions. quimicaorganica.orgreddit.com This is because attack on the benzene ring preserves the aromaticity of the pyridine ring in the intermediate sigma complex, which is energetically more favorable.
In this compound, the regioselectivity of EAS is strongly governed by the powerful activating and directing effects of the amino and ethoxy groups. youtube.comyoutube.comyoutube.com
5-Amino Group: This is a strongly activating, ortho-, para-directing group. It strongly directs incoming electrophiles to the C6 and C8 positions.
2-Ethoxy Group: This is also an activating, ortho-, para-directing group. It directs incoming electrophiles to the C3 position (the C4 position is para, but C-H functionalization is less common there in this context).
The combined influence of these two groups makes the quinoline core of this compound highly activated towards EAS. The primary sites of substitution would be predicted by the synergistic effects of these groups. The C6 and C8 positions are strongly activated by the 5-amino group. The C6 position is meta to the ethoxy group, while the C8 position is not electronically influenced by it in the same direct manner. Therefore, electrophilic attack is most likely to occur at the C6 and C8 positions , with the precise outcome potentially depending on the nature of the electrophile and the reaction conditions.
| Position | Influence of 5-NH₂ Group | Influence of 2-OC₂H₅ Group | Predicted Reactivity |
| C3 | Meta | Ortho (Activating) | Moderately Activated |
| C4 | Para | - | Activated |
| C6 | Ortho (Strongly Activating) | Meta | Strongly Activated |
| C7 | Meta | Meta | Less Activated |
| C8 | Para (Strongly Activating) | - | Strongly Activated |
This table provides a qualitative prediction of the reactivity of different positions on the this compound ring towards electrophiles.
Nucleophilic aromatic substitution (SNAr) on the quinoline ring system typically occurs on the electron-deficient pyridine ring, preferentially at the C2 and C4 positions, especially when a good leaving group (like a halide) is present. youtube.comyoutube.com
The this compound molecule itself is not well-suited for a typical SNAr reaction. The ethoxy group at C2 and the amino group at C5 are both electron-donating, which deactivates the ring towards nucleophilic attack. An ethoxy group is generally a poor leaving group.
However, an SNAr reaction could be envisaged under specific circumstances:
Modification of the Substrate: If a good leaving group, such as a chlorine or bromine atom, were present at the C4 position (i.e., in 4-halo-2-ethoxyquinolin-5-amine), an SNAr reaction with a suitable nucleophile would be feasible. The reaction at C4 is well-documented for various 4-chloroquinolines reacting with amines. nih.govnih.gov
Radical-Nucleophilic Substitution (SRN1): In some cases, substitution can proceed through radical mechanisms, which have different requirements than the classical SNAr pathway.
Cation Radical-Accelerated Substitution: Modern methods involving photoredox catalysis can enable the amination of alkoxyarenes, where the alkoxy group is substituted. nih.gov This type of reaction could potentially be applied to replace the 2-ethoxy group, although it is a less conventional approach for this specific substrate.
The mechanism for a hypothetical SNAr reaction on a 4-halo derivative would proceed via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted by the addition of the nucleophile before being restored upon the expulsion of the leaving group. nih.gov
Radical Reactions and Pathways of this compound
The study of radical reactions involving this compound is an area of specialized research. While extensive data on many quinoline derivatives exist, specific mechanistic pathways and detailed research findings for the radical reactions of this particular compound are not widely documented in publicly available literature. However, by examining the reactivity of related aminoquinoline and ethoxyquinoline structures, as well as the general principles of radical chemistry, we can infer potential reactive pathways.
The presence of both an electron-donating amino group and an ethoxy group on the quinoline scaffold suggests that this compound could be susceptible to radical reactions, particularly those involving the formation of radical cations. The amine group, in particular, can be a primary site for one-electron oxidation to form a nitrogen-centered radical cation.
Potential radical reaction pathways for this compound can be hypothesized to include:
Formation of Radical Cations: The nitrogen atom of the amino group is susceptible to oxidation, which can lead to the formation of a radical cation. This initiation step can be triggered by chemical oxidants, electrochemical methods, or photochemically. The stability and subsequent reactivity of this radical cation would be influenced by the electron-donating nature of the ethoxy group and the aromatic quinoline ring.
Hydrogen Abstraction: Radicals in solution could abstract a hydrogen atom from the amino group or potentially from the ethoxy group, leading to the formation of a neutral radical species. The position of hydrogen abstraction would depend on the bond dissociation energies of the respective C-H and N-H bonds.
Addition Reactions: The quinoline ring system can undergo addition reactions with various radical species. The regioselectivity of such additions would be governed by the electronic effects of the ethoxy and amino substituents, which influence the electron density at different positions of the aromatic rings.
Photochemically Induced Reactions: Like many aromatic compounds, this compound may undergo photochemical reactions. Upon absorption of light, the molecule can be promoted to an excited state, which may then undergo intersystem crossing to a triplet state with diradical character, or it may interact with other molecules to initiate radical chain reactions.
Due to the lack of specific experimental data for this compound in the reviewed literature, a detailed data table of reaction conditions and outcomes for its radical reactions cannot be provided at this time. Research in the broader field of quinoline chemistry continues to evolve, and future studies may provide more specific insights into the radical-mediated reactivity of this compound.
Derivatization and Functionalization Chemistry of 2 Ethoxyquinolin 5 Amine
Reactions at the Primary Amino Group
The primary amino group in 2-ethoxyquinolin-5-amine is a versatile handle for introducing a wide array of functionalities through reactions such as acylation, condensation, alkylation, and diazotization.
Amide and Sulfonamide Formation
The nucleophilic nature of the primary amino group of this compound allows for its ready conversion to amides and sulfonamides upon reaction with appropriate acylating or sulfonylating agents.
Similarly, sulfonamides can be synthesized by reacting this compound with a sulfonyl chloride, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, typically in the presence of a base like pyridine (B92270). Quinoline-based sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. The synthesis of novel quinoline-based benzenesulfonamides has been reported as potent inhibitors of carbonic anhydrase isoforms. nih.gov For example, the reaction of an aminoquinoline with a substituted benzenesulfonyl chloride in the presence of a base yields the corresponding sulfonamide derivative.
| Reagent | Product | Compound Name |
| Acetyl chloride | N-(2-ethoxyquinolin-5-yl)acetamide | |
| Benzenesulfonyl chloride | N-(2-ethoxyquinolin-5-yl)benzenesulfonamide |
Imine and Schiff Base Condensations
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. mdpi.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.
The reaction of this compound with an aromatic aldehyde, such as benzaldehyde, in a suitable solvent like ethanol (B145695) with a catalytic amount of acid, would be expected to yield the corresponding N-(phenylmethylidene)-2-ethoxyquinolin-5-amine. Schiff bases derived from quinoline (B57606) moieties are of significant interest due to their coordination chemistry and diverse biological applications. For instance, Schiff bases derived from 2-amino-6-methoxybenzothiazole (B104352) and various benzaldehydes have been synthesized and their transition metal complexes studied. mdpi.com
| Aldehyde/Ketone | Product | Schiff Base Name |
| Benzaldehyde | N-(phenylmethylidene)-2-ethoxyquinolin-5-amine | |
| Acetone | N-(propan-2-ylidene)-2-ethoxyquinolin-5-amine |
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the primary amino group can be directly alkylated or acylated. N-alkylation of aminoquinolines can be achieved using various alkylating agents, such as alkyl halides or through reductive amination. Catalytic N-alkylation of (hetero)aromatic amines with alcohols represents a greener approach to this transformation. ijarsct.co.in For example, cobalt(II) complexes have been shown to be effective catalysts for the N-alkylation of aminoquinolines with a variety of alcohols. ijarsct.co.in
N-acylation, as discussed in the context of amide formation, is a straightforward method to introduce acyl groups. The reaction of this compound with acylating agents like acyl chlorides or anhydrides proceeds readily. The synthesis of N-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}acetamide, an impurity in the synthesis of the drug Neratinib, demonstrates the feasibility of acylating an ethoxy-substituted aminoquinoline.
| Reagent | Product Type |
| Alkyl Halide | N-Alkyl-2-ethoxyquinolin-5-amine |
| Acyl Chloride | N-Acyl-2-ethoxyquinolin-5-amine |
Diazotization and Subsequent Transformations
The primary aromatic amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. derpharmachemica.com The resulting 2-ethoxyquinolin-5-diazonium salt is a versatile intermediate that can undergo a variety of transformations.
For example, Sandmeyer reactions can be employed to replace the diazonium group with a range of substituents, including halides (-Cl, -Br, -I) and cyano (-CN) groups, using the corresponding copper(I) salts. organic-chemistry.org Furthermore, the diazonium salt can be used in azo coupling reactions with activated aromatic compounds, such as phenols or anilines, to form highly colored azo dyes. The diazotization of 2-amino-5-mercapto-1,3,4-thiadiazole and subsequent coupling with 2-chloroaniline (B154045) has been reported to form an intermediate diazo compound, which is then further diazotized and coupled to produce disazo dyes. scialert.net
| Reagent | Subsequent Reaction | Product |
| NaNO₂, HCl (0-5 °C) | Sandmeyer (CuCl) | 5-chloro-2-ethoxyquinoline |
| NaNO₂, HCl (0-5 °C) | Azo coupling (Phenol) | 2-ethoxy-5-( (4-hydroxyphenyl)diazenyl)quinoline |
Modifications of the Ethoxy Group
While the primary amino group is the more reactive site for many derivatization reactions, the ethoxy group at the 2-position of the quinoline ring can also be chemically modified, most notably through hydrolysis.
Hydrolysis to Hydroxyquinolines
The ethoxy group of 2-ethoxyquinoline (B1605111) derivatives can be hydrolyzed to the corresponding 2-hydroxyquinoline (B72897), which exists in tautomeric equilibrium with its 2-quinolone form. This transformation is typically achieved by heating the 2-ethoxyquinoline derivative with a strong acid, such as hydrochloric acid or hydrobromic acid.
This hydrolysis reaction provides a route to 5-amino-2-quinolone derivatives, which are themselves valuable synthetic intermediates and possess a range of biological activities. The quinolone scaffold is a key component in many antibacterial agents. scialert.netresearchgate.net
| Starting Material | Product |
| This compound | 5-Aminoquinolin-2(1H)-one |
Transetherification Reactions
The transetherification of the 2-ethoxy group in this compound represents a potential, though not widely documented, pathway for derivatization. This type of reaction would involve the exchange of the ethyl group for a different alkyl or aryl moiety, leading to a variety of 2-alkoxy or 2-aryloxy quinolin-5-amine derivatives.
Detailed research findings on the transetherification of this compound are not extensively reported in the available literature. However, the general reactivity of alkoxy groups attached to heterocyclic systems suggests that such transformations could be achieved under specific conditions. Typically, transetherification reactions can be catalyzed by acids or bases, or mediated by metal catalysts. The reaction of alkoxysilanes, for instance, has been shown to undergo enzyme-catalyzed transetherification, opening a possibility for biocatalytic approaches under mild conditions mdpi.com.
For this compound, a hypothetical transetherification reaction could proceed as outlined in the table below. It is important to note that these are proposed reactions based on general chemical principles, as specific literature examples for this substrate are scarce.
| Reactant | Reagent | Conditions | Product |
| This compound | R-OH (e.g., Methanol, Phenol) | Acid or Base Catalyst, Heat | 2-alkoxy/aryloxyquinolin-5-amine |
| This compound | Sodium alkoxide (NaOR) | Corresponding alcohol (R-OH) | 2-alkoxyquinolin-5-amine |
Functionalization of the Quinoline Ring System
The quinoline ring of this compound is a versatile scaffold for the introduction of additional functional groups, which can significantly alter its chemical and biological properties.
Introduction of Additional Substituents
The introduction of new substituents onto the quinoline ring is typically governed by the directing effects of the existing groups: the 5-amino group and the 2-ethoxy group. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The ethoxy group is also an activating group and an ortho-, para-director.
Given the positions of these substituents, electrophilic attack is most likely to occur at positions 6 and 8 of the quinoline ring. Electrophilic substitution on the quinoline nucleus generally favors the benzene (B151609) ring (positions 5, 6, 7, and 8) over the pyridine ring pharmaguideline.comfirsthope.co.in. The presence of the strongly activating amino group at position 5 further directs incoming electrophiles to the 6 and 8 positions.
Common electrophilic substitution reactions that could be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific regioselectivity would depend on the reaction conditions and the nature of the electrophile. For instance, nitration could potentially lead to the introduction of a nitro group at the 6 or 8 position.
| Reaction Type | Reagent | Possible Product(s) |
| Nitration | HNO₃/H₂SO₄ | 2-ethoxy-6-nitroquinolin-5-amine and/or 2-ethoxy-8-nitroquinolin-5-amine |
| Bromination | Br₂/FeBr₃ | 2-ethoxy-6-bromoquinolin-5-amine and/or 2-ethoxy-8-bromoquinolin-5-amine |
| Sulfonation | SO₃/H₂SO₄ | 5-amino-2-ethoxyquinoline-6-sulfonic acid and/or 5-amino-2-ethoxyquinoline-8-sulfonic acid |
This table illustrates potential electrophilic substitution reactions on this compound, with the predicted regioselectivity based on the directing effects of the existing substituents.
Nucleophilic aromatic substitution is also a possibility, particularly at the 4-position, which is activated by the ring nitrogen firsthope.co.inmdpi.comnih.govresearchgate.netnih.gov. However, the presence of the activating amino and ethoxy groups might make electrophilic substitution more favorable.
Ring-Opening and Ring-Expansion Reactions (if applicable)
Ring-opening and ring-expansion reactions of the quinoline system are less common than substitution reactions but can occur under specific and often harsh conditions.
Ring-Opening Reactions: The benzene ring of the quinoline nucleus can be cleaved under strong oxidative conditions. For example, treatment of quinoline with alkaline potassium permanganate (B83412) can lead to the opening of the benzene ring to form pyridine-2,3-dicarboxylic acid pharmaguideline.com. While this demonstrates the possibility of ring opening, the conditions are severe and may not be compatible with the substituents present in this compound. There are also instances of ring-opening phenomena observed during the synthesis of related heterocyclic systems like quinazolines researchgate.net.
Ring-Expansion Reactions: Ring-expansion reactions involving the quinoline skeleton are not widely reported. However, there are synthetic methods that construct the quinoline ring from smaller ring systems, such as the ring expansion of indoles. For example, a rhodium(II)-catalyzed reaction of indoles with halodiazoacetates can lead to quinoline-3-carboxylates through a cyclopropanation-ring expansion sequence researchgate.net. Another method involves a thiol-mediated three-step cascade for the conversion of indoles into functionalized quinolines nih.gov. These examples represent the formation of the quinoline ring via expansion of a five-membered ring, rather than the expansion of a pre-existing quinoline. The applicability of such strategies to further expand the quinoline ring of this compound is speculative and would require significant synthetic investigation.
Advanced Spectroscopic Characterization of 2 Ethoxyquinolin 5 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular structure can be assembled.
Two-Dimensional (2D) NMR Correlation Techniques (e.g., COSY, HMQC, HMBC)
2D NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms. acs.orgresearchgate.netacs.org
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations for 2-ethoxyquinolin-5-amine would include:
A strong cross-peak between H3 and H4, confirming their adjacent relationship on the pyridine (B92270) ring.
Correlations tracing the path H6-H7-H8 on the benzene (B151609) ring.
A clear correlation between the O-CH₂ and -CH₃ protons of the ethoxy group.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the chemical shifts of the protonated carbons (C3, C4, C6, C7, C8, O-CH₂, and -CH₃) based on the already assigned proton shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation as it shows correlations between protons and carbons over two or three bonds. For this compound, HMBC would be vital for confirming the placement of the substituents. Expected key correlations include:
The O-CH₂ protons showing a correlation to the C2 carbon, confirming the location of the ethoxy group.
The H4 proton showing correlations to C2, C4a, and C5.
The amino protons (NH₂) showing correlations to C5 and C6.
The H6 proton showing correlations to C4a, C5, and C8.
Advanced NMR Techniques for Stereochemical Elucidation
For the parent molecule this compound, which is achiral and conformationally flexible at room temperature, advanced techniques for stereochemical elucidation like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would not provide significant structural information. However, if chiral derivatives were synthesized, these techniques would become essential. For instance, in a derivative with a chiral center, NOESY could be used to determine the relative stereochemistry by identifying protons that are close in space, as indicated by through-space correlations. The use of chiral solvating agents or chiral shift reagents could also be employed to resolve signals of enantiomers.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule and can offer insights into its conformation. researchgate.netnih.govmdpi.com These two methods are complementary; IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations, while Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. kurouskilab.com
Identification of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound would be dominated by vibrations from the primary amine, the ethoxy group, and the quinoline (B57606) aromatic system.
Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Description |
| N-H stretch | 3300 - 3500 (two bands, m) | 3300 - 3500 (w) | Asymmetric & symmetric stretching of primary amine |
| C-H aromatic stretch | 3000 - 3100 (m) | 3000 - 3100 (s) | Stretching of C-H bonds on the quinoline ring |
| C-H aliphatic stretch | 2850 - 2980 (m-s) | 2850 - 2980 (s) | Asymmetric & symmetric stretching of CH₂ and CH₃ |
| C=C / C=N ring stretch | 1500 - 1620 (s) | 1500 - 1620 (vs) | Aromatic ring stretching modes |
| N-H bend | 1590 - 1650 (m) | Weak / Not observed | Scissoring motion of the -NH₂ group |
| C-O-C stretch | 1200 - 1260 (s), 1040-1080 (s) | 1200 - 1260 (w), 1040-1080 (w) | Asymmetric and symmetric stretching of the ether linkage |
| C-N stretch | 1250 - 1340 (m) | 1250 - 1340 (m) | Stretching of the aryl amine C-N bond |
| C-H out-of-plane bend | 750 - 900 (s) | 750 - 900 (w) | Characteristic pattern for substituted benzene ring |
Note: s = strong, m = medium, w = weak, vs = very strong. Predictions are based on standard functional group correlation tables and data from related aromatic amines and ethers.
Conformational Analysis via Vibrational Modes
While the quinoline ring itself is rigid, the ethoxy and amino substituents possess rotational freedom, leading to different possible conformations. The most significant conformational flexibility arises from rotation around the C2-O and O-CH₂ bonds of the ethoxy group. These different conformations could, in principle, be distinguished by subtle shifts in their vibrational spectra.
For example, the frequency of the C-O-C stretching modes and certain quinoline ring deformation modes may be sensitive to the dihedral angle of the ethoxy group relative to the plane of the aromatic ring. However, at room temperature in solution, a dynamic equilibrium of these conformers is expected, which would likely result in broadened spectral bands. A detailed conformational analysis would typically require a combined approach using low-temperature spectroscopy and computational modeling (e.g., Density Functional Theory, DFT). researchgate.net DFT calculations can predict the vibrational frequencies for different stable conformers, and these predictions can then be compared with experimental spectra to identify the predominant conformation or to understand the dynamics of the system. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound. In the study of this compound and its derivatives, mass spectrometry provides crucial information regarding their elemental composition and fragmentation patterns, which aids in their unequivocal identification and structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound from its exact mass. nih.gov For this compound, HRMS can distinguish it from other isomers or compounds with the same nominal mass. The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₁H₁₂N₂O) is calculated to be 189.1028. An experimentally obtained high-resolution mass spectrum showing a peak at or very close to this value, typically within a mass accuracy of ±5 ppm, would confirm the elemental composition. nih.gov
Table 1: Theoretical Exact Mass Data for this compound
| Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M]⁺ | C₁₁H₁₂N₂O | 188.09496 |
| [M+H]⁺ | C₁₁H₁₃N₂O | 189.10279 |
| [M+Na]⁺ | C₁₁H₁₂N₂ONa | 211.08473 |
| [M+K]⁺ | C₁₁H₁₂N₂OK | 227.05867 |
Note: The data in this table is theoretical and serves as a reference for experimental HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a molecule, providing valuable insights into its structure. By isolating the precursor ion (e.g., the protonated molecule of this compound, m/z 189.1028) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated.
For this compound, the initial fragmentation would likely involve the ethoxy and amino groups and the quinoline ring system. Key predicted fragmentation pathways include:
Loss of ethylene (B1197577): A common fragmentation for ethoxy-substituted aromatic compounds is the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a radical cation.
Loss of the ethoxy radical: Cleavage of the C-O bond can result in the loss of an ethoxy radical (•OC₂H₅, 45 Da).
Cleavage of the quinoline ring: Following initial losses, the quinoline ring system can undergo characteristic cleavages, such as the loss of HCN (27 Da) or C₂H₂ (26 Da).
Loss of ammonia (B1221849) or related species: The amino group can be involved in rearrangements and subsequent elimination of small neutral molecules like NH₃ (17 Da).
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of Protonated this compound ([C₁₁H₁₃N₂O]⁺)
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Putative Structure of the Fragment |
| 161.0715 | C₂H₄ (28.0313 Da) | [M+H - C₂H₄]⁺ |
| 144.0687 | •C₂H₅O (45.0340 Da) | [M+H - •C₂H₅O]⁺ |
| 134.0582 | C₂H₅O and HCN (72.0446 Da) | [M+H - C₂H₅O - HCN]⁺ |
| 117.0578 | C₂H₄ and NH₃ (45.0524 Da) | [M+H - C₂H₄ - NH₃]⁺ |
Note: The m/z values in this table are theoretical predictions based on the fragmentation of analogous structures and should be confirmed by experimental data.
Electron Spin Resonance (ESR) Spectroscopy (for Radical Species)
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used for studying chemical species that have one or more unpaired electrons, such as free radicals. nih.gov The application of ESR to this compound would be relevant if this molecule can be converted into a radical species, for example, through oxidation or reduction.
The presence of both an amino group and an ethoxy group on the quinoline ring suggests that this compound could potentially form radical cations upon one-electron oxidation. The amino group, being an electron-donating group, can stabilize a positive charge, making the formation of a radical cation plausible. Studies on aniline (B41778) and its derivatives have shown that they can form radical metabolites. nih.gov Similarly, radical cations of quinoline have been studied using spectroscopic techniques. researchgate.netnih.gov
If a radical cation of this compound were to be generated, ESR spectroscopy could provide detailed information about the distribution of the unpaired electron spin density within the molecule. This is achieved by analyzing the hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (such as ¹H and ¹⁴N) in the molecule. libretexts.org The resulting ESR spectrum would consist of a complex pattern of lines, from which the hyperfine coupling constants can be extracted. These constants are directly proportional to the spin density at the respective nuclei, thus providing a map of the electron distribution in the radical.
While there is no specific literature reporting the ESR spectrum of the this compound radical, based on studies of similar aromatic amine radicals, it is expected that the largest hyperfine couplings would be observed for the nitrogen of the amino group and the protons on the aromatic ring, particularly those at positions ortho and para to the amino group.
Following a comprehensive search of scientific literature and databases, it has been determined that there are no specific computational or theoretical studies published on the chemical compound “this compound.” The requested article, which is focused on detailed computational analyses such as Quantum Chemical Calculations, Conformational Analysis, and Reaction Pathway Calculations for this specific molecule, cannot be generated with scientifically accurate and verifiable data.
While the methodologies outlined in the request—including Density Functional Theory (DFT), electronic structure analysis, electrostatic potential mapping, molecular orbital analysis, and transition state calculations—are standard and powerful techniques in computational chemistry, it appears that they have not been applied to "this compound" in any publicly available research.
Searches have yielded studies on other quinoline or heterocyclic derivatives, which utilize these theoretical methods. For instance, DFT has been used to study the tautomerization of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one and to analyze the electronic and cytotoxic properties of various 2-thiophen-naphtho(benzo)oxazinone derivatives. nih.govnih.govresearchgate.net Similarly, conformational analyses have been performed on compounds like 2-[2-(3-methoxyphenyl) ethyl]phenoxyalkylamines to understand their receptor binding affinity. nih.gov
However, none of the retrieved scientific literature provides the specific data points—such as electronic structure, molecular orbitals, energy landscapes, or reaction mechanisms—that are required to construct the detailed article on “this compound” as per the provided outline. The generation of such an article would necessitate fabricating data, which would be scientifically unsound. Therefore, in the interest of maintaining scientific accuracy, the article cannot be written.
Computational and Theoretical Studies on 2 Ethoxyquinolin 5 Amine
Reaction Pathway and Transition State Calculations
Kinetic Parameter Prediction (e.g., Activation Energies)
The prediction of kinetic parameters, such as activation energies (Ea), is a cornerstone of computational chemistry, providing insights into the stability of a molecule and the energy barriers for various chemical reactions. For a molecule like 2-ethoxyquinolin-5-amine, a relevant reaction for study could be the thermal pyrolytic elimination of ethylene (B1197577) from the ethoxy group, a common reaction for ethoxy-substituted aromatic compounds.
Theoretical investigations on the closely related 2-ethoxyquinoline (B1605111) have utilized high-level computational methods to model this elimination reaction. nih.gov Such studies typically involve locating the transition state structure for the reaction and calculating its energy relative to the ground state of the reactant. The activation energy is a key parameter derived from this difference.
Commonly employed computational methods for these predictions include:
Density Functional Theory (DFT): Methods like M06-2X and MPW1B95 are often chosen for their accuracy in thermokinetic simulations. nih.gov
Composite Methods: High-accuracy methods like the Complete Basis Set (CBS-QB3) are used to obtain more precise energy calculations. nih.gov
A hypothetical study on this compound would involve optimizing the geometry of the reactant and the transition state for the desired reaction. The calculated activation energy would indicate the thermal stability of the ethoxy group.
Table 1: Illustrative Computational Methods for Kinetic Parameter Prediction
| Method/Functional | Basis Set | Description |
| M06-2X | 6-311++G(2d,2p) | A high-nonlocality functional with good performance for thermochemistry and kinetics. nih.gov |
| MPW1B95 | 6-311++G(2d,2p) | A hybrid meta-GGA functional reported to be excellent for thermo-kinetic simulations of unimolecular reactions. nih.gov |
| CBS-QB3 | Composite | A high-accuracy composite method that approximates coupled-cluster calculations, providing reliable energetic data. nih.gov |
This table is illustrative of methods used for similar molecules, as specific data for this compound is not available.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting spectroscopic properties, which aids in the structural elucidation and characterization of compounds.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) is a routine application of computational chemistry. For quinoline (B57606) derivatives, DFT calculations are the standard approach. researchgate.netacs.org The Gauge-Independent Atomic Orbital (GIAO) method is predominantly used to calculate the isotropic magnetic shielding tensors for each nucleus. mdpi.com These values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.
A theoretical study of this compound would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predicted spectra can be compared with experimental data to confirm the structure or to assign specific peaks. The choice of DFT functional (e.g., B3LYP, PBE1PBE) and basis set (e.g., 6-311G(2d,2p), cc-pVTZ) is critical for achieving high accuracy. researchgate.netacs.org
Vibrational Frequencies: Theoretical vibrational frequencies, corresponding to infrared (IR) spectra, are calculated from the second derivatives of the energy with respect to atomic displacements. These calculations, typically performed at the DFT level, help in assigning the vibrational modes of the molecule. For instance, one could predict the frequencies for C-N stretching, N-H bending (of the amine group), and C-O stretching (of the ethoxy group) in this compound. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., 0.964) to improve agreement with experimental IR spectra. mdpi.com
Table 2: Illustrative Data for Predicted Spectroscopic Properties
| Property | Method | Basis Set | Predicted Value (Hypothetical) |
| ¹³C Chemical Shift (C2) | GIAO-B3LYP | 6-311+G(2d,p) | ~160 ppm |
| ¹H Chemical Shift (NH₂) | GIAO-B3LYP | 6-311+G(2d,p) | ~4-5 ppm |
| IR Frequency (N-H stretch) | B3LYP | 6-311+G(2d,p) | ~3400-3500 cm⁻¹ (unscaled) |
| IR Frequency (C-O stretch) | B3LYP | 6-311+G(2d,p) | ~1250 cm⁻¹ (unscaled) |
Note: These values are hypothetical and serve to illustrate the type of data generated from computational studies, as specific predicted values for this compound are not available in the cited literature.
Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Methodological Aspects)
While specific molecular docking or QSAR studies featuring this compound are not prominent, the methodologies for such investigations are well-established for the broader class of quinoline derivatives, which are known for a wide range of biological activities. ijprajournal.comresearchgate.netamazonaws.comscielo.brdovepress.comresearchgate.netnih.gov
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). ijprajournal.comresearchgate.net The methodological steps are as follows:
Receptor and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). researchgate.net The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand's 3D structure is generated and its energy is minimized using a suitable force field (e.g., MMFF94). researchgate.net
Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm. researchgate.net
Docking Simulation: Software like AutoDock Vina is used to explore various possible conformations (poses) of the ligand within the receptor's active site. scielo.br The software employs a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. ijprajournal.com
Analysis: The resulting poses are analyzed to identify the most stable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dovepress.comnih.gov For a series of quinoline derivatives, a 3D-QSAR study like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would involve these methodological aspects:
Dataset Preparation: A set of quinoline analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is divided into a training set for model development and a test set for validation. nih.gov
Molecular Alignment: All molecules in the dataset are aligned based on a common substructure. This step is crucial for the quality of the 3D-QSAR model.
Descriptor Calculation: For each molecule, steric and electrostatic fields (in CoMFA) or additional hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) are calculated on a 3D grid surrounding the aligned molecules. dovepress.comnih.gov
Model Generation and Validation: Statistical methods like Partial Least Squares (PLS) are used to create a correlation between the calculated descriptors (the independent variables) and the biological activity (the dependent variable). The predictive power of the model is assessed using cross-validation (q²) and by predicting the activity of the test set compounds (r²_pred). nih.gov
Contour Map Analysis: The resulting QSAR model is visualized as 3D contour maps, which highlight the regions where modifications to the molecular structure are likely to increase or decrease biological activity. dovepress.com
These computational approaches provide a robust framework for the rational design of new, more potent quinoline-based therapeutic agents.
Applications of 2 Ethoxyquinolin 5 Amine in Complex Organic Synthesis
2-Ethoxyquinolin-5-amine as a Versatile Synthetic Building Block
The structure of this compound, featuring a nucleophilic aromatic amine, an electron-rich quinoline (B57606) ring system, and an alkoxy group, suggests its significant potential as a versatile building block in organic synthesis. The amino group at the C-5 position can act as a potent nucleophile or be transformed into other functional groups, while the quinoline core provides a rigid scaffold for the construction of complex polycyclic molecules. The 2-ethoxy group, being an electron-donating group, further activates the quinoline ring towards certain transformations and can also be a site for chemical modification.
Precursor for Advanced Heterocyclic Systems
The 5-amino group is a key handle for the construction of new heterocyclic rings fused to the quinoline core. Based on the known reactivity of other aminoquinolines, this compound could serve as a precursor to a variety of advanced heterocyclic systems through cyclization reactions.
For instance, the amino group can react with various bifunctional electrophiles to construct five- or six-membered rings. The reaction with α,β-unsaturated carbonyl compounds, for example, could lead to the formation of fused dihydropyridine or pyrimidine rings, depending on the specific reagents and reaction conditions. Similarly, condensation with diketones or their equivalents can be envisioned to produce fused diazepine or other seven-membered heterocyclic systems.
Table 1: Potential Heterocyclic Systems Derived from this compound
| Reagent Class | Potential Fused Heterocycle |
| α,β-Unsaturated Ketones | Dihydropyridino[5,6-g]quinolines |
| 1,3-Diketones | Diazepino[5,6-g]quinolines |
| β-Ketoesters | Pyrimidino[5,6-g]quinolines |
| Phosgene Equivalents | Quinazolinedione Analogs |
These potential transformations would yield novel polycyclic aromatic compounds with unique electronic and steric properties, making them interesting targets for materials science and medicinal chemistry.
Role in Multi-Component Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the rapid assembly of complex molecules from simple starting materials in a single step. Aromatic amines are common components in many well-known MCRs. It is therefore highly probable that this compound could be successfully employed in various MCRs to generate libraries of highly substituted quinoline derivatives.
One such example is the Ugi four-component reaction , where an amine, a carboxylic acid, an isocyanide, and a carbonyl compound react to form a di-peptide derivative. By using this compound as the amine component, complex structures incorporating the quinoline scaffold could be readily synthesized. Similarly, in the Povarov reaction , an aniline (B41778) derivative reacts with an aldehyde and an activated alkene to form tetrahydroquinolines. The participation of this compound in such a reaction would lead to the synthesis of complex, fused polycyclic systems.
Table 2: Potential Multi-Component Reactions Involving this compound
| Reaction Name | Components | Potential Product Class |
| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino-carboxamides of 2-ethoxyquinoline (B1605111) |
| Povarov Reaction | Aldehyde, Activated Alkene | Fused Tetrahydroquinolines |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.) | Dihydropyridine-fused Quinolines |
The diversity of commercially available starting materials for these MCRs would allow for the creation of a large number of unique compounds based on the this compound core.
Stereoselective Synthesis Utilizing this compound
While this compound itself is achiral, it can be utilized in stereoselective synthesis in several ways. The amino group can be derivatized with a chiral auxiliary, which can then direct the stereochemical outcome of subsequent reactions on the quinoline scaffold or on substituents attached to it.
Furthermore, the quinoline nitrogen can act as a coordinating site for a metal catalyst. In the presence of a chiral ligand, this coordination could enable enantioselective transformations at various positions on the quinoline ring. For example, a directed C-H activation/functionalization reaction could be rendered stereoselective through the use of a chiral catalyst that coordinates to the quinoline nitrogen.
Catalyst and Ligand Development
Quinolines and their derivatives are known to be effective ligands for a variety of transition metals, and they have been used in the development of catalysts for numerous organic transformations. The presence of both a nitrogen atom within the quinoline ring and an exocyclic amino group in this compound makes it an attractive candidate for the development of bidentate ligands.
Derivatization of the 5-amino group could lead to the synthesis of a wide range of Schiff base, phosphine, or N-heterocyclic carbene (NHC) containing ligands. These ligands could then be complexed with metals such as palladium, rhodium, iridium, or copper to generate novel catalysts. The electronic properties of the 2-ethoxyquinoline core would influence the catalytic activity of the resulting metal complexes. For example, the electron-donating nature of the ethoxy group could enhance the catalytic activity of late transition metals in cross-coupling reactions.
Development of Novel Synthetic Methodologies Based on this compound Reactivity
The specific substitution pattern of this compound offers opportunities for the development of novel synthetic methodologies. The combined electron-donating effects of the 5-amino and 2-ethoxy groups make the quinoline ring particularly electron-rich, which could lead to unique reactivity in electrophilic aromatic substitution reactions. The regioselectivity of such reactions would be an interesting subject of investigation.
Moreover, the 5-amino group can be diazotized and converted into a variety of other functional groups, such as halogens, hydroxyl, or cyano groups. This would provide access to a range of 5-substituted-2-ethoxyquinolines that may not be easily accessible through other synthetic routes. The development of efficient and selective methods for these transformations would be a valuable contribution to quinoline chemistry.
Q & A
Q. What are the standard synthetic protocols for 2-ethoxyquinolin-5-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a related quinoline derivative was synthesized by dissolving the precursor in dimethylformamide (DMF), adding diamine and triethylamine (TEA), and reacting with tert-butylchlorodiphenylsilane at 0°C . Key optimization parameters include:
- Temperature control : Maintaining 0°C during reagent addition to prevent side reactions.
- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) yields ~71% purity .
- Stoichiometry : Adjusting molar ratios of amine precursors and protecting groups to minimize byproducts.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for the ethoxy group (δ ~4.06 ppm for methoxy in analogous compounds) and aromatic protons (δ 6.56–8.41 ppm) .
- ¹³C NMR : Confirm the quinoline backbone (C=O at ~1798 cm⁻¹ in IR) .
- IR Spectroscopy : Peaks at 3325 cm⁻¹ (N-H stretch) and 1277 cm⁻¹ (C-O-C ether vibration) .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Toxicity : Classify based on analogous amines (e.g., isoquinolin-5-amine derivatives require acute toxicity testing) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. The Colle-Salvetti correlation-energy model can approximate electron density and kinetic-energy interactions .
- Retrosynthetic Tools : Use databases like Reaxys or PISTACHIO to map feasible pathways. For example, substituent effects (ethoxy vs. methoxy) are modeled via Hammett constants .
Q. How to resolve conflicting spectroscopic data caused by impurities in synthesized this compound?
Methodological Answer:
- Multi-Technique Validation :
- HPLC-MS : Detect impurities at trace levels (e.g., unreacted precursors).
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals .
- Recrystallization : Use solvent pairs (e.g., ethanol/water) to isolate crystalline fractions.
Q. What experimental designs are suitable for studying the degradation pathways of this compound under oxidative conditions?
Methodological Answer:
Q. How does the ethoxy group influence the electronic properties of the quinoline ring in catalytic applications?
Methodological Answer:
- Electron-Donating Effects : The ethoxy group increases electron density at C-5, enhancing nucleophilic reactivity.
- X-ray Crystallography : Compare bond lengths in substituted vs. unsubstituted quinoline to quantify resonance effects.
- Cyclic Voltammetry : Measure redox potentials to correlate substituent effects with catalytic activity .
Data Contradiction and Validation
Q. How to address discrepancies between theoretical (DFT) predictions and experimental reactivity data?
Methodological Answer:
Q. What strategies validate the purity of this compound in kinetic studies?
Methodological Answer:
- Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values.
- Melting Point Analysis : Sharp decomposition points (e.g., 131°C in analogues) indicate purity .
Application-Oriented Research
Q. Can this compound serve as a ligand in transition-metal catalysis?
Methodological Answer:
- Coordination Studies : Test with Pd(II)/Cu(I) salts; monitor via UV-Vis for ligand-to-metal charge transfer.
- Catalytic Screening : Assess Suzuki-Miyaura coupling efficiency with aryl halides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
